molecular formula C16H12Cl2N2O3S B2964888 (Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile CAS No. 885187-99-5

(Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile

Cat. No.: B2964888
CAS No.: 885187-99-5
M. Wt: 383.24
InChI Key: GUEBJGHCJCFBPE-UVTDQMKNSA-N
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Description

(Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C16H12Cl2N2O3S and its molecular weight is 383.24. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Compound Development

The synthesis and characterization of (Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile derivatives have been a subject of interest due to their potential in forming bioactive heterocycles and other complex molecules. For instance, one study focused on the base-catalyzed reaction of 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile to synthesize new dipolarophiles used in constructing bioactive heterocycles (Naveen et al., 2006). Such compounds are linked by hydrogen bonds, showcasing the intricate design possible with this class of chemicals.

Material Science Applications

In the realm of material science, amine-functionalized α-cyanostilbene derivatives, including structures related to this compound, exhibit interesting properties such as aggregation-enhanced emission (AIE) effects. A study on the mechano-fluorochromic properties of these molecules under different stress conditions highlighted their potential in developing pressure-responsive materials (Ouyang et al., 2016).

Pharmacological Research

On the pharmacological front, the synthesis and evaluation of 2-phenylacrylonitriles, including compounds structurally related to this compound, have led to the discovery of potent cytotoxic agents. Notably, a family of 2-phenylacrylonitriles showed excellent growth inhibition against a panel of human cancer cell lines, with one study identifying compounds with broad spectrum cytotoxicity and highlighting the essential role of the cyanide moiety (Tarleton et al., 2012).

Properties

IUPAC Name

(Z)-3-(3-chloro-4-methoxyanilino)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-23-16-7-4-12(8-15(16)18)20-10-14(9-19)24(21,22)13-5-2-11(17)3-6-13/h2-8,10,20H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEBJGHCJCFBPE-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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